molecular formula C19H17ClN2O4S B492817 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide CAS No. 690245-42-2

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide

Cat. No. B492817
CAS RN: 690245-42-2
M. Wt: 404.9g/mol
InChI Key: PRYGYIISYGEZCS-UHFFFAOYSA-N
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Description

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide, also known as CFM-2, is a chemical compound that has been widely studied for its potential use in scientific research. It is a benzamide derivative that has shown promise as an inhibitor of certain enzymes, making it a valuable tool for understanding various biochemical and physiological processes. In

Mechanism of Action

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide works by inhibiting the activity of certain enzymes, specifically metalloproteinases. Metalloproteinases are enzymes that are involved in various physiological processes, including tissue remodeling and inflammation. By inhibiting the activity of these enzymes, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide can help to regulate these processes and potentially treat various diseases.
Biochemical and Physiological Effects:
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various tissues. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has been shown to be well-tolerated in animal studies, with no significant side effects observed.

Advantages and Limitations for Lab Experiments

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has several advantages for use in lab experiments. It is a potent inhibitor of metalloproteinases, making it a valuable tool for studying the role of these enzymes in various physiological processes. It is also relatively easy to synthesize, making it readily available for use in experiments. However, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has some limitations. It is not specific to one particular metalloproteinase, meaning that it can inhibit the activity of multiple enzymes. This can make it difficult to determine the specific role of a particular enzyme in a given physiological process.

Future Directions

There are several future directions for 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide research. One potential direction is to develop more specific inhibitors of metalloproteinases. This would allow researchers to more accurately study the role of individual enzymes in various physiological processes. Another potential direction is to explore the use of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide in combination with other drugs for the treatment of various diseases. Finally, there is potential to explore the use of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide in other areas of research, such as neuroscience and immunology. Overall, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has shown great promise as a tool for scientific research, and there is much to be explored in terms of its potential applications.

Synthesis Methods

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of various chemicals. First, 3-chlorobenzenesulfonyl chloride is reacted with 2-furanmethanol to produce 4-[(furan-2-ylmethyl)sulfonamido]chlorobenzene. This compound is then reacted with 4-aminobenzamidine to produce 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide. The synthesis method has been optimized to produce high yields of pure 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide.

Scientific Research Applications

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has been used in various scientific research studies due to its ability to inhibit certain enzymes. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of enzymes that contribute to the development of the disease. 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide has also been studied for its potential use in treating inflammatory diseases, as it has been shown to inhibit the activity of enzymes that contribute to inflammation.

properties

IUPAC Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4S/c20-16-3-1-5-18(11-16)27(24,25)22-12-14-6-8-15(9-7-14)19(23)21-13-17-4-2-10-26-17/h1-11,22H,12-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYGYIISYGEZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide

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